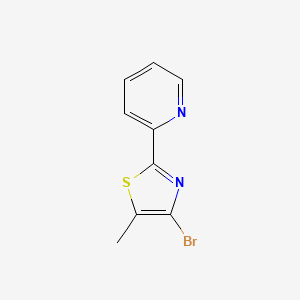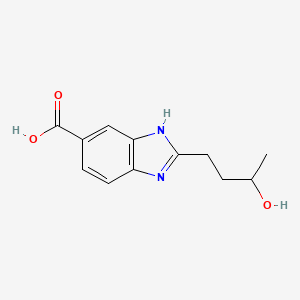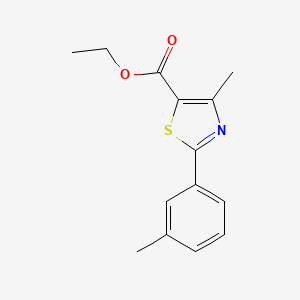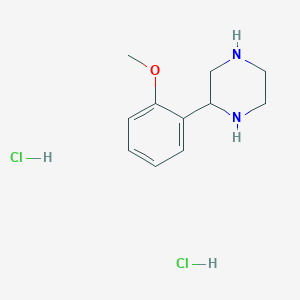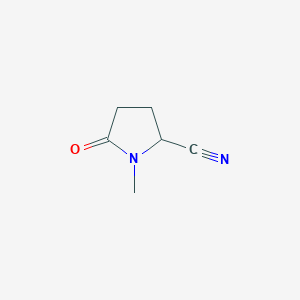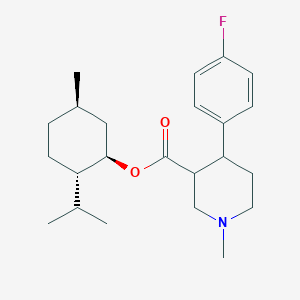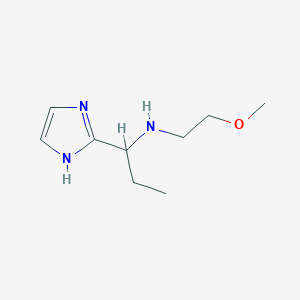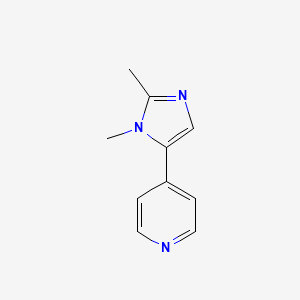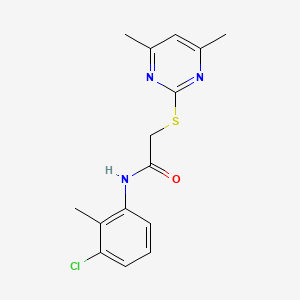
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a chlorinated aromatic ring, a pyrimidine ring, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the thioether linkage: This can be achieved by reacting a suitable thiol with a halogenated acetamide under basic conditions.
Introduction of the pyrimidine ring: This step may involve the use of a pyrimidine derivative that can react with the intermediate formed in the previous step.
Chlorination and methylation: The aromatic ring can be chlorinated and methylated using appropriate reagents such as chlorine gas and methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the aromatic ring or the pyrimidine ring.
Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology and Medicine
In biology and medicine, compounds like this are often investigated for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings. Their chemical stability and reactivity make them suitable for various applications.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The thioether linkage and aromatic rings play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chloro-2-methylphenyl)acetamide: Lacks the pyrimidine ring and thioether linkage.
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide: Lacks the chlorinated aromatic ring.
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
Uniqueness
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is unique due to the combination of its chlorinated aromatic ring, pyrimidine ring, and thioether linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C15H16ClN3OS |
|---|---|
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-7-10(2)18-15(17-9)21-8-14(20)19-13-6-4-5-12(16)11(13)3/h4-7H,8H2,1-3H3,(H,19,20) |
Clé InChI |
AVJMRSMGQDMGPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


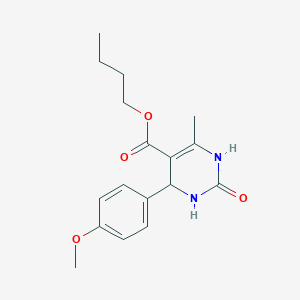
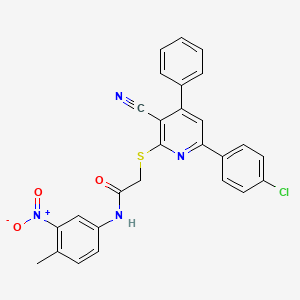

![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)

